Cas no 2098115-86-5 (2,2-Dimethyl-3-(oxan-3-yl)propanoic acid)

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid is a branched carboxylic acid featuring a tetrahydropyran (oxane) substituent, which enhances its steric and electronic properties. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The oxane ring contributes to improved solubility in organic solvents, facilitating downstream reactions. Its sterically hindered carboxyl group allows selective functionalization, useful in peptide coupling or esterification. The compound's rigid framework also supports chiral synthesis applications. Suitable for controlled derivatization, it serves as a versatile building block in medicinal chemistry and material science.
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid structure
2098115-86-5 structure
Product Name:2,2-Dimethyl-3-(oxan-3-yl)propanoic acid
CAS No:2098115-86-5
MF:C10H18O3
MW:186.248123645782
CID:5725755
PubChem ID:122240160
Update Time:2025-10-05

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • F2147-6312
    • AKOS040813322
    • 2,2-dimethyl-3-(oxan-3-yl)propanoic acid
    • AT29476
    • EN300-1218050
    • 2098115-86-5
    • 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid
    • Inchi: 1S/C10H18O3/c1-10(2,9(11)12)6-8-4-3-5-13-7-8/h8H,3-7H2,1-2H3,(H,11,12)
    • InChI Key: ZRDQVFNMOYNPAE-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)CC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 186.125594432g/mol
  • Monoisotopic Mass: 186.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5Ų

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid Pricemore >>

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Additional information on 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid

Exploring the Properties and Applications of 2,2-Dimethyl-3-(oxan-3-yl)propanoic Acid (CAS No 2098115-86-5)

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid, also known by its CAS number CAS No 2098115-86-5, is a compound of significant interest in various scientific and industrial fields. This compound is a derivative of propanoic acid, with a unique substitution pattern that includes two methyl groups at the second carbon and an oxane ring at the third position. The oxane ring, which is a cyclic ether, adds complexity to the molecule and potentially enhances its reactivity and functionality.

The molecular structure of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid consists of a three-carbon chain with two methyl groups attached to the second carbon. The third carbon is substituted with an oxane ring, creating a six-membered cyclic ether structure. This arrangement not only influences the physical properties of the compound but also plays a crucial role in its chemical reactivity. The presence of the carboxylic acid group at the end of the chain makes this compound acidic, which is a key feature in many applications.

Recent studies have highlighted the potential of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for versatile functionalization, making it a valuable building block in organic synthesis. For instance, researchers have explored its use as an intermediate in the synthesis of bioactive compounds, where its acidic nature and ether functionality can be exploited to create complex molecular architectures.

In terms of physical properties, CAS No 2098115-86-based compounds exhibit moderate solubility in polar solvents due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (methyl groups and cyclic ether) moieties. This balance makes them suitable for applications where controlled solubility is required. Additionally, the compound's stability under various conditions has been tested, showing promise for use in both laboratory settings and industrial processes.

The synthesis of 2,2-Dimethyl-3-(oxan-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the oxane ring precursor. This is followed by alkylation or acylation steps to introduce the methyl groups and carboxylic acid functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of applications, this compound has shown potential in drug delivery systems due to its ability to form stable complexes with other molecules. Its ether functionality can be used to create linkages with other drugs or polymers, enhancing their bioavailability or targeting capabilities. Furthermore, its acidic nature makes it a candidate for use in pH-responsive materials or as a component in buffering systems.

Recent research has also focused on the environmental impact of CAS No 2098115-based compounds. Studies indicate that they degrade under specific conditions without leaving harmful residues, which is crucial for their sustainable use in industrial applications. This aligns with current trends towards green chemistry and environmentally friendly chemical processes.

In conclusion, 2,2-Dimethyl-............

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